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Compound of Interest

Compound Name: 3-(Phenoxymethyl)azetidine

Cat. No.: B15266567 Get Quote

This guide provides a comparative analysis of various 3-substituted azetidine derivatives based

on their in vitro and in vivo biological activities reported in recent scientific literature. The data

presented herein is intended for researchers, scientists, and professionals in the field of drug

discovery and development to facilitate an objective assessment of these compounds as

potential therapeutic agents. The guide summarizes key quantitative data, details the

experimental methodologies used for their evaluation, and visualizes relevant biological

pathways and workflows.

In Vitro and In Vivo Biological Activities
Azetidine derivatives have been investigated for a wide range of pharmacological activities,

including their potential as anticancer agents, inhibitors of neurotransmitter transporters, and

antimicrobial agents. The following sections provide comparative data from various studies.

Antitumor Activity of 3-Aryl-Azetidine Analogues of TZT-
1027
A series of TZT-1027 analogues incorporating a 3-aryl-azetidine moiety were synthesized and

evaluated for their antiproliferative activity against human cancer cell lines. The in vivo efficacy

of the most potent compound was also assessed in a xenograft model.

Table 1: In Vitro Antiproliferative Activity of 3-Aryl-Azetidine Derivatives
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Compound ID
Substitution on
Phenyl Ring

A549 IC₅₀ (nM)[1]
HCT116 IC₅₀ (nM)
[1]

1a H 2.2 2.1

1b 4-F 2.3 2.4

1c 3-F 2.4 2.5

1d 2-F 3.1 3.3

1e 4-Cl 3.5 3.7

1f 3-Cl 4.0 4.2

1g 4-Me 4.8 5.1

1h 3-Cl, 4-F 3.8 4.0

1i 3-F, 4-F 3.2 3.4

In Vivo Evaluation of Compound 1a in an A549 Xenograft Model:

Compound 1a was evaluated in an A549 xenograft mouse model. However, it did not

demonstrate effective tumor inhibition at doses up to 5 mg/kg, showing only 16%–35%

inhibition at the end of the experiment[1].

GABA Uptake Inhibition by 3-Hydroxy-3-(4-
methoxyphenyl)azetidine Derivatives
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives have been explored as analogues of the

known GABA-uptake inhibitor NNC-05-2045. Their affinity for the GAT-1 and GAT-3

transporters was evaluated.

Table 2: GAT-1 and GAT-3 Inhibitory Potency of 3-Hydroxy-3-(4-methoxyphenyl)azetidine

Derivatives
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Compound ID GAT-1 IC₅₀ (µM)[2] GAT-3 IC₅₀ (µM)[2]

18b 26.6 ± 3.3 -

18e - 31.0 ± 4.7

Vesicular Dopamine Uptake Inhibition by Azetidine
Analogues
Novel cis- and trans-azetidine analogues have been synthesized and evaluated as inhibitors of

the vesicular monoamine transporter-2 (VMAT2). Their potency in inhibiting [³H]dopamine

uptake into isolated synaptic vesicles was determined.[3][4]

Table 3: VMAT2 Inhibitory Activity of cis- and trans-Azetidine Analogues

Compound ID
Stereochemist
ry

R¹ R² Kᵢ (nM)[4]

15a trans H H 66

15b trans OMe H 40

15c trans -OCH₂O- 31

22a cis H H 48

22b cis OMe H 24

22c cis -OCH₂O- 38

2a (Lobelane) - - - 45

2b (Norlobelane) - - - 43

Experimental Protocols
In Vitro Antiproliferative Assay
The antiproliferative activity of the TZT-1027 analogues was determined using a standard MTT

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines

(A549 and HCT116) were seeded in 96-well plates and incubated with various concentrations
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of the test compounds for a specified period. The IC₅₀ values, representing the concentration

required to inhibit cell growth by 50%, were then calculated.[5]

GABA Uptake Inhibition Assay
The potency of compounds to inhibit GABA uptake via GAT-1 and GAT-3 transporters was

assessed using synaptosomal preparations from bovine brain. The assay measures the uptake

of radiolabeled GABA ([³H]GABA) in the presence of varying concentrations of the test

compounds. The IC₅₀ values were determined by non-linear regression analysis of the

concentration-response curves.

Vesicular [³H]Dopamine Uptake Inhibition Assay
The inhibitory activity of the azetidine analogues on VMAT2 was evaluated by measuring the

uptake of [³H]dopamine into isolated synaptic vesicles from rat brain. Vesicles were incubated

with [³H]dopamine and different concentrations of the test compounds. The reaction was

stopped by rapid filtration, and the radioactivity retained on the filters was quantified by liquid

scintillation counting. The Kᵢ values were calculated from the IC₅₀ values using the Cheng-

Prusoff equation.[3][4]

In Vivo A549 Xenograft Model
Female nude mice were subcutaneously inoculated with A549 human lung cancer cells. When

tumors reached a palpable size, the mice were randomized into treatment and control groups.

Compound 1a was administered via injection once a day at specified doses. Tumor volume and

body weight were monitored throughout the study. The antitumor efficacy was evaluated by

comparing the tumor growth in the treated groups to the control group.[1]

Visualizations
Signaling Pathway and Experimental Workflow
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Caption: Workflow for in vitro and in vivo evaluation of antitumor agents.
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Caption: Mechanism of VMAT2 inhibition by azetidine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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